Synthesis, structure and DFT study of dinuclear iron, cobalt and nickel complexes with cyclopentadienyl-metal moieties†

Dalton Transactions Pub Date: 2011-06-02 DOI: 10.1039/C0DT01386B

Abstract

Reactions of 1,1′-bis(dipheny1phosphino)cobaltocene with Co(PMe3)4, Ni(PMe3)4, Fe(PMe3)4, Ni(COD)2, FeMe2(PMe3)4 or NiMe2(PMe3)3 afford a series of novel dinuclear complexes [((Me3P)[lower bond 1 start]Co(η5-C5H4[upper bond 1 start]PPh2))((Me3P)M[upper bond 1 end]5-C5H4P[lower bond 1 end]Ph2))] (M = Co(1), Ni(2) and Fe(3)) [Co(η5-C5H4[upper bond 1 start]PPh2)2Ni[upper bond 1 end](COD)](4), [Co(η5-C5H4[upper bond 1 start]PPh2)2Ni[upper bond 1 end](PMe3)2] (5) and [((Me3P)[lower bond 1 start]Co(Me)(η5-C5H4[upper bond 1 start]PPh2))((Me3P)Fe[upper bond 1 end](Me)(η5-C5H4P[lower bond 1 end]Ph2))] (6). Reactions of 1,1′-bis(dipheny1phosphino)ferrocene with Ni(PMe3)4, NiMe2(PMe3)3, or Co(PMe3)4 gives rise to complexes [Fe(η5-C5H4[upper bond 1 start]PPh2)2M[upper bond 1 end](PMe3)2] (M = Ni (7), Co (8)). The complexes 1–8 were spectroscopically investigated and studied by X-ray single crystal diffraction. The possible reaction mechanisms and structural characteristics are discussed. Density functional theory (DFT) calculations strongly support the deductions.

Graphical abstract: Synthesis, structure and DFT study of dinuclear iron, cobalt and nickel complexes with cyclopentadienyl-metal moieties
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